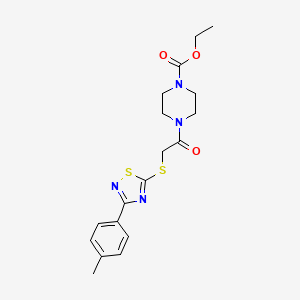![molecular formula C15H16N2O4S B2722398 (2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 931374-27-5](/img/structure/B2722398.png)
(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid” is a chemical compound with a complex structure . It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 4-methoxyphenyl group, a propanoyl group, a thiazole ring, and an acetic acid group . The 3D structure can be viewed using specific software .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against several strains of microbes, showing significant activity (Noolvi et al., 2016). Similarly, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial and antifungal activity, with one compound showing antibacterial activity against Gram-positive bacteria (Abd Alhameed et al., 2019).
Polymer Modification
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through a condensation reaction with various amine compounds, including 2-aminothiazole, to form amine-treated polymers. These polymers exhibited higher thermal stability than untreated ones and showed promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Amino acids based corrosion inhibitors, including 2-(3-(carboxymethyl)-1H-imidazol-3-ium-1-yl)acetate, were synthesized and evaluated for their corrosion inhibition performance on mild steel. These inhibitors showed high inhibition efficiency, suggesting their utility in protecting metals against corrosion (Srivastava et al., 2017).
Anticancer and Antiviral Activities
Thiazole and thiadiazole derivatives have been synthesized and evaluated for their selective antagonism against human adenosine A3 receptors. Notably, a methoxy group in the 4-position of the phenyl ring and specific substitutions increased binding affinity and selectivity, indicating potential for therapeutic applications in cancer and viral infections (Jung et al., 2004).
properties
IUPAC Name |
2-[2-[3-(4-methoxyphenyl)propanoylamino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-12-5-2-10(3-6-12)4-7-13(18)17-15-16-11(9-22-15)8-14(19)20/h2-3,5-6,9H,4,7-8H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVUETNOKAGTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2722316.png)

![N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2722318.png)

![cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2722324.png)
![(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2722326.png)




![2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2722336.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)
![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)